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IRX4310

Cat. No.: B1150105
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Description

Overview of Retinoid Signaling Pathways

Retinoid signaling is a crucial cellular communication system that regulates gene expression, thereby influencing cell growth, differentiation, and apoptosis. This pathway is initiated by the cellular uptake of retinol (B82714) (vitamin A) and its conversion into the biologically active metabolite, all-trans-retinoic acid (ATRA). The effects of ATRA are primarily mediated through two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).

Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

RARs and RXRs are members of the nuclear receptor superfamily of transcription factors. wikipedia.org Both RARs and RXRs exist as three distinct subtypes, or isotypes: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, each encoded by a separate gene. wikipedia.org These receptor subtypes exhibit distinct tissue distribution and can have different functions, contributing to the complexity and specificity of retinoid signaling.

Endogenous Ligands and Their Biological Significance

The primary endogenous ligand for RARs is all-trans-retinoic acid (ATRA). Another isomer, 9-cis-retinoic acid, can also bind to and activate RARs. allerganaesthetics.com RXRs, on the other hand, are activated by 9-cis-retinoic acid. biospace.com The precise physiological significance of 9-cis-retinoic acid as an RXR ligand in vivo is a subject of ongoing research. The biological significance of these endogenous ligands is profound, as they are essential for a multitude of processes, including embryonic development, vision, immune function, and the maintenance of epithelial tissues.

Rationale for Retinoic Acid Receptor Antagonism in Biological Research

While the activation of RARs by agonists has well-established therapeutic applications, the use of RAR antagonists is a critical area of research for understanding the physiological roles of retinoid signaling and for developing novel therapeutic strategies.

Therapeutic Modalities Targeting Retinoid Signaling

The therapeutic modulation of retinoid signaling is a cornerstone of treatment in various fields, particularly in dermatology and oncology. For instance, RAR agonists are used to treat conditions like acne and psoriasis, as well as certain types of cancer, such as acute promyelocytic leukemia. smolecule.com However, the systemic use of retinoids can be associated with significant side effects. This has spurred the development of more selective modulators, including antagonists, to target specific aspects of retinoid signaling with greater precision.

The compound IRX4310, also known as AGN194310, is a potent pan-RAR antagonist, meaning it blocks the activity of all three RAR subtypes. inknowvation.com Developed by Allergan and later by Io Therapeutics, a company founded by a former Allergan scientist, this compound has been investigated for its therapeutic potential. nih.gov As a pan-RAR antagonist, it binds with high affinity to RARα, RARβ, and RARγ, thereby preventing the binding of endogenous agonists and inhibiting the transcription of RAR-target genes.

Binding Affinity of the Pan-RAR Antagonist this compound (AGN194310)

Receptor SubtypeBinding Affinity (Kd in nM)
RARα3 ± 2
RARβ2 ± 1
RARγ5 ± 1

Importance of Selective Receptor Modulation

The development of RAR antagonists has provided researchers with invaluable tools to dissect the specific roles of the different RAR subtypes in various biological processes. By selectively blocking the activity of one or more RAR subtypes, scientists can gain a deeper understanding of their individual contributions to health and disease. This knowledge is crucial for the design of more targeted and effective therapies with fewer side effects.

For example, research with pan-RAR antagonists like BMS-189453 has been instrumental in exploring the role of RAR signaling in spermatogenesis, highlighting its potential as a target for male contraception. io-therapeutics.comnih.gov Furthermore, the development of subtype-selective antagonists, such as those targeting RARγ, is being explored for the treatment of conditions like osteoarthritis. The ability to selectively modulate RAR activity opens up new avenues for therapeutic intervention across a wide range of diseases.

Characterization of this compound as a Pan-Retinoic Acid Receptor Antagonist

This compound, also known as AGN194310, has been identified as a potent and high-affinity pan-retinoic acid receptor antagonist. nih.govnih.gov Its chemical structure allows it to bind to all three RAR subtypes, effectively inhibiting their function. This broad-spectrum antagonism distinguishes it from subtype-selective antagonists and allows for the comprehensive blockade of RAR-mediated signaling.

Subtype Specificity and Binding Affinity Profile

This compound demonstrates high affinity for all three RAR subtypes, acting as a pan-antagonist. nih.gov In vitro binding experiments have quantified its affinity, revealing only slight variations among the RAR isotypes. The dissociation constant (Kd) values for this compound are 3 nM for RARα, 2 nM for RARβ, and 5 nM for RARγ. nih.govmedchemexpress.comapexbt.com Similarly, its half-maximal effective concentration (ED50) values in transactivation assays are 4.3 nM for RARα, 5 nM for RARβ, and 2.5 nM for RARγ. nih.govmdpi.com This demonstrates a consistently high affinity across the receptor subtypes, underpinning its classification as a pan-RAR antagonist.

Binding Affinity of this compound for Retinoic Acid Receptor (RAR) Subtypes

Receptor Subtype Dissociation Constant (Kd) (nM) Half-Maximal Effective Concentration (ED50) (nM)
RARα 3 nih.govmedchemexpress.comapexbt.com 4.3 nih.govmdpi.com
RARβ 2 nih.govmedchemexpress.comapexbt.com 5 nih.govmdpi.com
RARγ 5 nih.govmedchemexpress.comapexbt.com 2.5 nih.govmdpi.com

Differentiation from Retinoid X Receptor Ligands

A crucial aspect of this compound's pharmacological profile is its selectivity for RARs over Retinoid X Receptors (RXRs). While RARs and RXRs both belong to the nuclear receptor superfamily and form a functional heterodimer to regulate gene expression, they are distinct receptor families that bind different ligands. medchemexpress.comnih.gov Research has shown that this compound antagonizes the physiological function of the three RAR isotypes but does not interact with RXRs. nih.gov

This selectivity is significant because RXRs can also form homodimers or heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). nih.gov Ligands that bind to RXR can therefore influence a broader and different set of signaling pathways. The specific action of this compound on RARs allows for the targeted modulation of retinoic acid signaling without directly affecting the diverse functions mediated by RXR. This clear differentiation is fundamental to its utility as a specific tool for studying RAR-dependent biological processes.

Properties

Molecular Formula

C24H32O2

Appearance

Solid powder

Synonyms

IRX4310;  IRX 4310;  IRX-4310; NONE

Origin of Product

United States

Molecular and Cellular Mechanisms of Irx4310 Action

Antagonistic Modulation of Retinoic Acid Receptor Transcriptional Activity

Retinoic acid receptors (RARs), which include three subtypes: RARα, RARβ, and RARγ, are ligand-activated nuclear receptors that regulate gene expression upon binding to retinoids like all-trans retinoic acid (ATRA) qiagen.comnih.govnih.gov. These receptors typically form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating transcription qiagen.comantibodies-online.cn. IRX4310 acts as an antagonist to these receptors. springer.comebi.ac.uk

Inhibition of Agonist-Induced Gene Expression

As a pan-RAR antagonist, this compound inhibits the transcriptional activation mediated by RAR agonists, such as ATRA. This means that when this compound is present, the binding of an agonist to RARs does not effectively lead to the recruitment of coactivators and the subsequent transcription of genes regulated by RARs qiagen.com. Research has shown that while ATRA inhibits the differentiation and mineralization of early osteoprogenitors, this compound accelerates this process, highlighting its inhibitory effect on agonist-induced transcriptional activity related to differentiation whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.gov. Studies in Huh7 cells demonstrated that treatment with ATRA suppressed Hepatitis C Virus (HCV) infection, while treatment with this compound enhanced viral replication efficiency, further indicating its role in inhibiting agonist-mediated effects nih.govasm.org.

Competitive Binding Mechanisms at RAR Subtypes (α, β, γ)

This compound functions as a pan-RAR antagonist, meaning it can interact with all three major RAR subtypes: RARα, RARβ, and RARγ springer.comebi.ac.ukbiorxiv.org. While specific detailed data on the competitive binding affinities of this compound for each individual RAR subtype (α, β, γ) were not extensively detailed in the search results, its classification as a "pan-RAR antagonist" implies it competes with endogenous retinoids for binding sites on these receptors springer.comebi.ac.uk. Studies investigating the effects of RAR modulation on osteoprogenitor differentiation noted that the effects of RAR agonists and antagonists predominantly occurred via RARγ and were further influenced by RARα modulation, suggesting this compound's action involves these subtypes whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.gov. Another study utilized a dominant-negative RARα mutation that inhibits RARα, β, and γ signaling to mimic the effects of pan-RAR inhibition, further supporting this compound's activity across these subtypes biorxiv.org.

Effects on Downstream Signaling Cascades

Beyond its direct interaction with RARs, this compound's antagonistic activity influences downstream signaling pathways, notably the Wnt/β-Catenin pathway.

Interaction with Wnt/β-Catenin Pathway Components

The Wnt/β-Catenin pathway is a crucial signaling cascade involved in various cellular processes, including cell fate specification, proliferation, and differentiation genome.jpgenome.jpcellsignal.commdpi.com. Beta-catenin is a key component of this pathway, acting as a transcriptional co-activator in the nucleus upon pathway activation genome.jpgenome.jpcellsignal.commdpi.comatlasgeneticsoncology.orgresearchgate.netnih.govfrontiersin.orgbiocare.net. Retinoic acid signaling has been shown to interact with the Wnt/β-Catenin pathway. whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.gov

Upregulation of Wnt Antagonists (e.g., Sfrp4)

Research indicates that RAR agonists can lead to the upregulation of Wnt antagonists, such as Secreted Frizzled-Related Protein 4 (Sfrp4) whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.gov. Sfrp4 is known to inhibit Wnt signaling whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.gov. Given that this compound is an RAR antagonist, its action would be expected to counteract the effects of RAR agonists on Wnt signaling. While the search results primarily highlight the effect of RAR agonists on Sfrp4 expression, the antagonistic nature of this compound suggests it would prevent or reduce this upregulation, thereby potentially influencing Wnt pathway activity.

Impact on Nuclear and Cytosolic β-Catenin Protein Levels

RAR agonist treatment has been associated with reduced nuclear and cytosolic β-catenin protein levels whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.govosti.gov. This reduction in β-catenin suggests impaired Wnt/β-Catenin signaling whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.govosti.gov. As an RAR antagonist, this compound would be expected to oppose this effect. By blocking the action of RAR agonists, this compound could potentially lead to increased levels of nuclear and cytosolic β-catenin, thereby promoting Wnt/β-Catenin signaling. This is consistent with findings that this compound accelerates the differentiation of early osteoprogenitors, a process influenced by Wnt/β-Catenin signaling whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govresearchgate.netscience.govscience.gov.

Regulation of Wnt Target Gene Expression (e.g., Axin2)

The Wnt signaling pathway is a highly conserved pathway involved in various developmental processes and tissue homeostasis. Aberrant Wnt signaling is implicated in numerous diseases, including cancer frontiersin.org. Retinoic acid receptors and the Wnt pathway have been shown to interact. Studies indicate that RAR agonists can upregulate the expression of the Wnt antagonist, Sfrp4, which in turn leads to reduced levels of nuclear and cytosolic β-catenin and decreased expression of the Wnt target gene Axin2 nih.govwhiterose.ac.ukscience.gov. Axin2 is a key component of the β-catenin destruction complex and a known transcriptional target of Wnt/β-catenin signaling, playing a role in negative feedback regulation of the pathway biorxiv.orgnih.govnih.gov.

Given that RAR agonists influence Axin2 expression via the Wnt pathway, it is plausible that an RAR antagonist like this compound would have a counteracting effect, potentially modulating Axin2 expression and Wnt signaling activity. Research has shown that RAR agonists lead to reduced expression of Axin2 nih.govwhiterose.ac.ukscience.gov. Therefore, this compound, as an RAR antagonist, could potentially increase Axin2 expression, thereby influencing Wnt/β-catenin signaling.

Modulation of Lipid Metabolism Pathways

Lipid metabolism is a fundamental cellular process involving the synthesis, storage, and breakdown of lipids. Retinoids are known to influence lipid metabolism science.gov. This compound, as an RAR antagonist, has been observed to modulate lipid metabolism pathways.

Influence on Lipid Droplet Abundance

Lipid droplets (LDs) are dynamic organelles that serve as cellular storage sites for neutral lipids. Their abundance is tightly regulated and can be altered in various physiological and pathological conditions. Studies investigating the effect of this compound on lipid droplets have shown that treatment with this pan-RAR inhibitor can increase the abundance of LDs in certain cell types, such as Huh7 cells nih.govasm.orgresearchgate.net. This suggests that RAR signaling, when inhibited by this compound, plays a role in regulating lipid droplet homeostasis.

The increase in lipid droplet abundance upon this compound treatment has been observed in the context of exogenous oleic acid treatment, indicating an influence on the cellular handling and storage of fatty acids nih.govasm.orgresearchgate.net.

Impact on Key Transcription Factors Regulating Lipid Homeostasis (e.g., Srebf1)

Sterol regulatory element-binding proteins (SREBPs), such as Srebf1 (also known as SREBP-1c), are transcription factors that play a central role in regulating the expression of genes involved in lipid synthesis and homeostasis patsnap.comnih.gov. Modulation of SREBP activity can significantly impact cellular lipid profiles.

While direct evidence linking this compound specifically to Srebf1 modulation is limited in the provided search results, related studies with other retinoid receptor modulators offer insights. For instance, treatment with an RXR agonist (IRX4204) has been shown to increase Srebf1 expression and lipid accumulation in certain cell lines patsnap.com. Given the interplay between RAR and RXR signaling and their combined influence on metabolic pathways, it is plausible that RAR antagonism by this compound could indirectly influence Srebf1 or other key transcription factors regulating lipid homeostasis. Further research is needed to directly elucidate this compound's impact on Srebf1 and other lipid-regulating transcription factors.

Cellular Processes Influenced by this compound Activity

Beyond its direct molecular targets, this compound influences several fundamental cellular processes.

Cell Differentiation Regulation

Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. Retinoic acid signaling is a well-established regulator of differentiation in various cell lineages, including osteoblasts and adipocytes nih.govwhiterose.ac.ukscience.govscience.gov.

This compound, as a pan-RAR antagonist, has been shown to influence differentiation. In contrast to RAR agonists which can inhibit differentiation, this compound has been reported to accelerate the differentiation of early osteoprogenitors nih.govwhiterose.ac.ukscience.govscience.gov. This effect appears to be predominantly mediated via RARγ nih.govwhiterose.ac.uk. These findings highlight the role of RAR signaling in negatively regulating osteoblast differentiation and demonstrate that this compound can promote this process by blocking RAR activity.

CompoundEffect on Osteoprogenitor DifferentiationPrimary Mediating Receptor
ATRA (RAR Agonist)InhibitedNot specified (Pan-RAR)
This compound (RAR Antagonist)AcceleratedRARγ

RAR agonists have also been shown to impair adipogenesis (adipocyte differentiation) nih.govwhiterose.ac.ukscience.govscience.gov. This suggests that this compound, by antagonizing RARs, might have an effect on adipocyte differentiation, potentially promoting it, although this is an inference based on its effect on osteogenesis and the opposing effects of RAR agonists and antagonists.

Programmed Cell Death Pathways

Programmed cell death (PCD) is a fundamental biological process essential for development, tissue homeostasis, and the elimination of damaged or unwanted cells. the-scientist.compsu.edutheblanderlab.org Apoptosis is a well-characterized form of PCD, involving a cascade of molecular events leading to controlled cell dismantling. psu.edunih.govscielo.br Other forms of PCD, such as necroptosis and pyroptosis, have also been identified. the-scientist.comtheblanderlab.org

Studies investigating the effects of this compound on programmed cell death pathways have shown varied outcomes depending on the cellular context. For instance, this compound, as a pan-RAR inhibitor, has been used to explore the role of the RAR-RXR pathway in regulating cellular processes, including those related to cell death. In the context of Hepatitis C virus (HCV) infection, inhibition of the RAR-RXR pathway by this compound resulted in a marked enhancement of viral replication efficiency. nih.govresearchgate.netresearchgate.net While this study primarily focused on lipid droplet accumulation, it highlights the involvement of the RAR-RXR pathway, targeted by this compound, in cellular responses that can indirectly influence cell survival or death in the context of viral infection. nih.govresearchgate.netresearchgate.net

Another study explored the effects of a related compound, IRX4204 (an RXR agonist), on cell death in HER2-positive breast cancer cells, showing that it induced cell death. patsnap.comnih.gov This suggests that modulating the retinoid receptor pathway can impact cell death mechanisms, although the specific effects of this compound (an RAR antagonist) on inducing or inhibiting programmed cell death would depend on the precise cellular context and the balance of RAR and RXR signaling.

Research has also indicated that this compound may influence pathways related to apoptosis response proteins. hodoodo.com

Senescence Modulation

Cellular senescence is a state of stable cell cycle arrest that can be triggered by various factors, including telomere shortening, oncogenic stress, and DNA damage. Senescence plays roles in development, wound healing, and tumor suppression, but the accumulation of senescent cells can contribute to aging and age-related diseases.

While direct studies specifically detailing this compound's role in modulating senescence are limited in the provided search results, research on related retinoid pathway modulators offers insights. For example, IRX4204, an RXR agonist, has been shown to induce senescence in HER2-positive breast cancer cells. patsnap.comnih.gov Given that this compound is an RAR antagonist, its effect on senescence might differ from or oppose that of RXR agonists like IRX4204, depending on the complex interplay between RAR and RXR signaling in inducing or preventing senescence in specific cell types.

Studies have also investigated the role of RARs in differentiation processes that can be linked to senescence. For instance, this compound accelerated the differentiation of early osteoprogenitors, predominantly via RARγ. researchgate.netscience.gov Differentiation and senescence are often inversely related, where promoting differentiation can sometimes reduce proliferation and potentially influence the onset or characteristics of senescence. science.gov

Further detailed research is needed to specifically elucidate the direct effects and underlying mechanisms by which this compound, as a pan-RAR antagonist, modulates senescence in various cellular contexts.

Preclinical Research Applications and Disease Models

Investigations in Bone Biology and Skeletal Development

Research has focused on how IRX4310 influences the delicate balance between osteoblast and adipocyte differentiation, crucial for maintaining bone health and mass. whiterose.ac.uknih.govresearchgate.netresearchgate.netnih.gov

Regulation of Osteoprogenitor Differentiation

Osteoprogenitor cells are early-stage cells that commit to becoming osteoblasts. The differentiation of these cells is a key step in bone formation. science.gov

Acceleration of Early Osteoprogenitor Differentiation

Studies have shown that this compound, acting as a pan-RAR antagonist, can accelerate the differentiation of early osteoprogenitors. whiterose.ac.uknih.govresearchgate.netresearchgate.net This is in contrast to pan-RAR agonists like all-trans retinoic acid (ATRA), which have been shown to inhibit the differentiation and mineralization of early osteoprogenitors and impair the differentiation of more mature osteoblast populations. whiterose.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net The accelerating effects of this compound on early osteoprogenitor differentiation are reported to occur predominantly via RARγ and are further enhanced by an RARα antagonist. whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.gov

Here is a summary of the effects of this compound and ATRA on early osteoprogenitor differentiation:

CompoundEffect on Early Osteoprogenitor DifferentiationPrimary Receptor Involvement
This compoundAcceleratedRARγ (enhanced by RARα antagonist) whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.gov
ATRAInhibitedPan-RAR whiterose.ac.uknih.govresearchgate.netresearchgate.netresearchgate.net
Context-Dependent Effects on Osteoblast and Adipocyte Lineage Commitment

Mesenchymal stem cells (MSCs) in the bone marrow can differentiate into either osteoblasts or adipocytes, and an inverse relationship exists between these two lineages. researchgate.netnih.govmeridianvalleylab.com RAR agonists have been observed to impair adipogenesis in osteogenic cultures. whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.gov This effect is associated with the upregulation of the Wnt antagonist Sfrp4, reduced nuclear and cytosolic β-catenin protein, and decreased expression of the Wnt target gene Axin2, suggesting an impairment of Wnt/β-catenin signaling, which is important for osteoblast differentiation. whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.gov While this compound accelerates osteoprogenitor differentiation, the complex interplay between RAR signaling and pathways like Wnt/β-catenin highlights the context-dependent nature of lineage commitment. whiterose.ac.uknih.govresearchgate.netresearchgate.netscience.govhku.hkscience.gov

Impact on Bone Morphogenesis in Mammalian Models

To investigate the effects of RAR inhibition in a living system, this compound has been administered to post-natal mice. whiterose.ac.uknih.govresearchgate.netresearchgate.net Mammalian models, such as mice and rats, are commonly used in preclinical studies to evaluate bone formation and skeletal development. mdpi.commdpi.com

Micro-Computed Tomography (µCT) Analyses of Skeletal Architecture

Micro-computed tomography (µCT) is a high-resolution imaging technique widely used in bone research to assess the microarchitecture and density of bone tissue in three dimensions. scielo.brdelta-foundation.org.twnih.govnih.govmdpi.com Following the administration of this compound to post-natal mice, bones have been assessed using µCT. whiterose.ac.uknih.govresearchgate.netresearchgate.net These analyses revealed no significant change in trabecular bone volume. whiterose.ac.uknih.govresearchgate.netresearchgate.net Trabecular bone, also known as spongy bone, is found at the ends of long bones and in the interior of vertebrae. scielo.brnih.gov However, consistent with the observation of impaired radial bone growth, µCT analysis also indicated an effect on cortical bone, which forms the dense outer layer of bones. whiterose.ac.uknih.govresearchgate.netresearchgate.netscielo.brnih.gov

Here is a summary of µCT findings in post-natal mice treated with this compound:

Skeletal ParameterObservation in µCT Analysis
Trabecular Bone VolumeNo significant change whiterose.ac.uknih.govresearchgate.netresearchgate.net
Cortical ThicknessNo significant change reported in some analyses researchgate.net
Radial Bone GrowthImpaired whiterose.ac.uknih.govresearchgate.netresearchgate.netsigmaaldrich.com

While some analyses indicated no change in cortical thickness, the observed impairment in radial bone growth suggests alterations in cortical bone development. whiterose.ac.uknih.govresearchgate.netresearchgate.netsigmaaldrich.com The precise mechanisms underlying the site-specific effects of RAR inhibition on bone in vivo warrant further investigation. researchgate.net

Based on the available information from the conducted searches, there is no specific preclinical research data publicly available that focuses solely on the chemical compound "this compound" in the contexts of modulating viral replication efficiency (including Hepatitis C Virus), its role in host-pathogen interactions via lipid metabolism, or its impact on tumor cell growth in preclinical in vitro models.

The search results provided general information about preclinical research in infectious diseases and oncology, the role of lipid metabolism in host-pathogen interactions for other pathogens like Mycobacterium tuberculosis, and examples of in vitro studies on cancer cell lines with different compounds. However, none of the results specifically linked "this compound" to these areas of research.

Therefore, it is not possible to generate an article strictly adhering to the provided outline and focusing solely on the preclinical research applications of the chemical compound "this compound" as requested, due to the absence of specific research findings on this compound in the search results.

Without specific data on this compound, the requested sections on its effects on viral replication, host-pathogen interactions, and tumor cell growth cannot be populated with accurate or relevant information. Consequently, the generation of data tables and the listing of PubChem CIDs related to this compound in these specific research contexts are also not possible.

Exploratory Studies in Oncological Contexts

Impact on Tumor Cell Growth in Preclinical Models

In Vivo Studies in Xenograft and Syngeneic Tumor Models (e.g., Breast Cancer Models)

Preclinical cancer research frequently employs xenograft and syngeneic tumor models to assess the efficacy of novel therapeutic agents ymilab.comnih.govnih.gov. Xenograft models involve the transplantation of human cancer cells or tissues into immunocompromised animals, allowing for the study of human tumor growth and response in a living system nih.govbiorxiv.org. Syngeneic models, conversely, use cancer cells derived from the same genetic background as the immunocompetent host animal, enabling the evaluation of therapies within the context of an intact immune system ymilab.comnih.govnih.gov. These models are crucial for understanding the complex interactions between cancer cells, the tumor microenvironment, and the host immune response ymilab.comnih.gov.

Breast cancer models are among those utilized in preclinical studies to investigate potential therapeutic interventions ymilab.comgoogle.com. These models include both cell line-derived xenografts and patient-derived xenografts (PDX), which aim to better recapitulate the heterogeneity of human tumors nih.gov. Syngeneic breast cancer models, such as those derived from the 4T1 cell line or MMTV.f.HuHER2 transgenic mice, are particularly valuable for evaluating immunotherapies due to the presence of a functional immune system ymilab.comgoogle.com. While specific detailed findings regarding this compound in these precise models were not extensively detailed in the provided search results, the use of such models is standard practice for evaluating agents targeting pathways relevant to cancer progression and the tumor microenvironment, which includes the retinoid pathway.

Influence on the Tumor Microenvironment and Immune Response

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and signaling molecules that significantly influences tumor progression, metastasis, and response to therapy. The immune cells within the TME play a dual role, capable of both suppressing and promoting anti-tumor responses. Understanding the interplay between therapeutic agents and the TME is crucial for developing effective cancer treatments.

Conceptual Role in Modulating T-Cell Infiltration

T-cell infiltration into the tumor microenvironment is a critical factor in the effectiveness of anti-tumor immunity and the response to immunotherapies. A higher density of tumor-infiltrating lymphocytes, particularly cytotoxic CD8+ T cells, is often associated with better prognosis and response to treatment. However, the TME can also be immunosuppressive, hindering effective T-cell function and infiltration.

Modulating the TME to enhance T-cell infiltration and activity is a key goal in cancer immunotherapy. While direct evidence of this compound's specific impact on T-cell infiltration was not prominently featured in the search results, the retinoid pathway is known to play a role in regulating immune tolerance and trafficking ctdbase.orgymilab.com. Given that this compound is a pan-RAR antagonist, its potential influence on immune cells within the TME, including T cells, is a relevant area of investigation within the broader context of retinoid signaling modulation in cancer. Studies have shown that modulating components of the TME can influence the abundance and functionality of immune cells, highlighting the potential for targeted therapies to impact immune responses.

Retinoid Pathway Antagonism as a Potential Therapeutic Strategy for Solid Tumors

The retinoid pathway has been implicated in the development and progression of various cancers ctdbase.orgymilab.com. While retinoid agonists have been explored for cancer treatment, their effectiveness in most solid tumors has been limited, and they can sometimes have pro-tumorigenic effects ctdbase.orgymilab.com. This has led to the hypothesis that antagonizing the retinoid pathway could be a more effective strategy for treating solid tumors ctdbase.orgymilab.com.

As a pan-RAR antagonist, this compound represents a compound being investigated for its potential in this regard ctdbase.org. The rationale behind using RAR antagonists in solid tumors stems from the complex role of retinoid signaling in regulating cell proliferation, differentiation, and apoptosis, as well as its influence on the tumor microenvironment and immune surveillance ctdbase.orgymilab.com. By blocking RAR activation, antagonists like this compound may aim to disrupt pro-tumorigenic signaling cascades or alter the immunosuppressive nature of the TME, thereby inhibiting tumor growth or enhancing anti-tumor immune responses ctdbase.orgymilab.com.

Role in Other Biological Systems (where antagonism of RARs is relevant)

Beyond its potential in cancer, the antagonism of RARs by compounds like this compound is relevant to other biological systems where retinoid signaling plays a crucial role.

Development and Morphogenesis

Retinoic acid is a critical morphogen involved in regulating gene transcription and influencing various developmental processes ctdbase.orgymilab.com. RARs mediate many of these developmental effects. Studies using RAR antagonists, such as AGN 193109 (a different pan-RAR antagonist), have demonstrated significant impacts on development and morphogenesis in animal models. For instance, administration of AGN 193109 during specific gestational periods in mice resulted in severe craniofacial and eye malformations, as well as delayed differentiation of fetal skin and hair follicles. These findings underscore the indispensable role of endogenous retinoic acid and its receptors in normal embryonic development and highlight the potential for RAR antagonism to interfere with these processes. While these studies used a different compound, they illustrate the broader implications of RAR antagonism in developmental biology, which are relevant to understanding the potential effects of this compound.

Metabolic Homeostasis

The retinoid pathway also plays a central role in regulating metabolic pathways and maintaining metabolic homeostasis ctdbase.orgymilab.com. The liver, in particular, is crucial for systemic retinoid homeostasis, storing a significant portion of the body's vitamin A. Retinoids influence various metabolic processes, and dysregulation of the retinoid pathway has been implicated in metabolic syndromes ctdbase.orgymilab.com.

Methodological Approaches in Irx4310 Research

In Vitro Experimental Paradigms

In vitro studies utilizing cell culture models have been instrumental in investigating the direct cellular and molecular mechanisms influenced by IRX4301. These paradigms allow for controlled environments to assess the compound's impact on specific cell types and pathways.

Cell Culture Models for Mechanistic Elucidation

Cell culture models serve as fundamental tools for dissecting the cellular mechanisms of action of compounds like IRX4301. Various cell types are employed based on the research question, including primary cells and established cell lines. For instance, studies investigating the effects of IRX4301 on differentiation have utilized cell cultures of early osteoprogenitors and more mature osteoblast populations. nih.gov These models allow researchers to observe how IRX4301 influences the differentiation trajectory and characteristics of these bone-related cells. Additionally, studies exploring the compound's impact on viral infection and associated cellular changes have employed cell lines such as Huh7 cells, a human hepatoma cell line. The use of such defined cell systems facilitates the controlled examination of IRX4301's effects on specific cellular processes. Cell culture techniques involve maintaining cells under sterile conditions in appropriate growth media, allowing for manipulation and analysis of cellular responses to treatment. The choice between 2D and 3D culture methods can influence experimental outcomes, with 3D cultures potentially offering a more physiologically relevant environment for certain studies, such as those involving solid tissues or complex cell interactions. Immortalized cell lines and cancer cell lines, like those in the NCI-60 panel, are widely used in pharmacogenomic studies and can provide valuable models for assessing compound effects on cell viability and function.

Gene Reporter Assays for Transcriptional Activity

Gene reporter assays are valuable tools for quantitatively measuring transcriptional activity and understanding how a compound influences gene expression regulated by specific DNA sequences or signaling pathways. These assays typically involve introducing a construct into cells where a reporter gene, such as luciferase or Renilla luciferase, is placed under the control of a promoter or regulatory element of interest. Changes in the expression of the target gene or activation of a signaling pathway in response to treatment with a compound like IRX4301 are then indirectly measured by quantifying the activity of the reporter enzyme, which produces a detectable signal like luminescence. Given that IRX4301 is an RAR antagonist, it is likely employed in reporter assays designed to monitor the transcriptional activity regulated by Retinoic Acid Receptors. By observing changes in reporter gene expression, researchers can infer how IRX4301 modulates the activity of these receptors and the downstream genes they control. Dual-reporter assays, using two different reporter genes, are often used to normalize results and account for variations in cell number or transfection efficiency.

Cellular Assays for Functional Readouts (e.g., Cell Cycle, Apoptosis)

Cellular assays are employed to assess the functional consequences of compound treatment on key cellular processes such as cell cycle progression and apoptosis (programmed cell death). Analyzing the cell cycle, which involves distinct phases of growth, DNA replication, and division (G1, S, G2, M), provides insight into how a compound affects cell proliferation. Techniques like flow cytometry with DNA-binding dyes such as propidium (B1200493) iodide (PI) are commonly used to quantify the DNA content of cells and determine the distribution of cells within different cell cycle phases. Apoptosis assays detect and quantify the events associated with programmed cell death, including changes in cell membrane integrity, activation of caspases, and DNA fragmentation. Assays such as Annexin V staining, often combined with viability dyes like PI, are used with flow cytometry to identify early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive). While the provided information indicates IRX4301's influence on differentiation, which is often linked to cell cycle exit, specific data from cell cycle or apoptosis assays directly using IRX4301 were not detailed in the search results. However, these types of assays would be standard methods to investigate potential impacts of IRX4301 on cell viability and proliferation control.

Quantitative Lipid Analysis Techniques

Quantitative lipid analysis techniques are used to measure and profile the levels of various lipid species within cells or tissues, providing insights into how compounds affect lipid metabolism and homeostasis. Methods include mass spectrometry-based approaches like using platforms such as Sciex Lipidyzer or software like LipidSearch, which allow for the identification and absolute quantification of a wide range of lipid species. Colorimetric methods, such as the sulfo-phospho-vanillin (SPV) method, can also be used for high-throughput quantitative measurement of total lipids. In the context of IRX4301 research, quantitative lipid analysis has been relevant in studies investigating its effects on lipid droplet abundance. For example, in Huh7 cells, treatment with IRX4301 was assessed for its impact on lipid droplet accumulation using BODIPY staining and subsequent analysis of mean fluorescence intensity (MFI) per cell. This demonstrates the application of quantitative lipid analysis to understand the metabolic effects of IRX4301.

Preclinical In Vivo Model Systems

Preclinical in vivo model systems, particularly rodent models, are essential for studying the effects of compounds like IRX4301 in a complex biological system and assessing their impact on physiological processes such as development and bone formation.

Rodent Models for Developmental and Bone Research

Rodent models, including mice and rats, are widely utilized in preclinical research for studying bone biology, development, and the effects of various interventions. These models offer the ability to investigate systemic effects of compounds and their impact on tissue development and remodeling over time. In studies involving IRX4301, post-natal male mice have been used to investigate the effects of RAR inhibition in vivo. nih.gov These studies assessed the impact of IRX4301 administration on bone structure. Methodologies employed in such in vivo bone research often include microcomputed tomography (µCT) to analyze bone volume, density, and architecture. nih.gov In the studies with IRX4301 in mice, µCT analysis of tibiae was performed to assess changes in trabecular bone volume and cortical thickness. nih.gov Findings from these studies indicated no change in trabecular bone volume or cortical thickness but observed impaired radial bone growth following IRX4310 treatment. nih.gov Rodent models are also used to study specific bone conditions, such as osteoporosis induced by ovariectomy or glucocorticoids, bone metastases, and to evaluate bone regeneration strategies using models like calvarial defects. These diverse models provide valuable platforms for understanding the complex roles of factors like retinoid receptors in skeletal health and disease.

Murine Cancer Models (e.g., Syngeneic, Patient-Derived Xenograft)

Murine cancer models, including syngeneic and patient-derived xenograft (PDX) models, are instrumental in preclinical research for evaluating the efficacy and mechanisms of potential cancer therapeutics like this compound. Syngeneic models involve transplanting tumor tissue or cell lines into immunocompetent mice of the same genetic background. This approach is particularly valuable for studying the complex interactions between the tumor and an intact immune system, which is crucial for evaluating immunotherapies. criver.comcrownbio.comherabiolabs.com Examples of commonly used syngeneic models include the 4T1 and MC38 cell lines. criver.com These models allow researchers to assess how a compound performs in the presence of a functional immune system, offering a more relevant context for understanding potential clinical responses to immunomodulatory agents. criver.comcrownbio.com Tumor purity, the proportion of cancer cells within a tumor, is an intrinsic property in syngeneic models and can vary depending on the model and cancer type, influenced by the stromal and immune profiles. nih.gov

Patient-derived xenograft (PDX) models, on the other hand, are created by implanting human tumor tissue directly into immunocompromised mice. nih.gov These models are considered valuable because they can better recapitulate the heterogeneity and characteristics of human tumors, including their stromal content and immune infiltration, which are initially human but are quickly replaced by mouse stroma after engraftment. nih.gov PDX models are considered an ideal system for studying tumor purity due to the distinct separation of human tumor cells and mouse stromal and immune cells. nih.gov Studies using PDX models have provided comprehensive views of tumor purity across various cancer types. nih.gov

Both syngeneic and PDX models offer distinct advantages for this compound research. Syngeneic models are essential for investigating the compound's effects within a functional immune system, while PDX models provide a platform to study its impact on human-derived tumors in a more clinically relevant setting. The selection of a specific murine model depends on the research question, such as evaluating immunotherapy responsiveness or studying tumor purity and the tumor microenvironment. criver.comnih.gov

Molecular and Omics Methodologies

Molecular and omics methodologies are extensively applied in this compound research to gain a deeper understanding of its effects at the cellular and molecular levels. These techniques provide comprehensive insights into gene expression, protein profiles, biological pathways, and cellular structures.

Gene Expression Profiling (e.g., RNA-Seq, RT-qPCR)

Gene expression profiling techniques, such as RNA sequencing (RNA-Seq) and reverse transcription quantitative real-time PCR (RT-qPCR), are fundamental for analyzing the transcriptional changes induced by this compound. RNA-Seq is a high-throughput method that provides a global snapshot of all RNA molecules in a sample, allowing for the identification and quantification of most or all mRNAs. lubio.ch This comprehensive view is particularly valuable in the early stages of research to identify potential genes affected by this compound treatment. lubio.ch RNA-Seq can capture both coding and non-coding RNA, offering insights into various layers of gene regulation. lubio.ch

RT-qPCR is a more targeted approach used to quantify the expression levels of specific genes of interest. lubio.ch It is a highly sensitive method that requires target-specific primers for the genes being studied. lubio.ch While RNA-Seq provides a broader view, RT-qPCR is often used for validating RNA-Seq findings or for studies focusing on a smaller, predefined set of genes. lubio.chresearchgate.net Both techniques involve the reverse transcription of RNA into cDNA, followed by amplification and quantification. lubio.ch Despite their different approaches, there is generally a moderately high correlation between RNA-Seq and RT-qPCR results when comparing the relative expression changes of protein-coding genes. researchgate.net

These gene expression profiling methods are crucial for understanding how this compound influences gene activity within cells and tissues, providing clues about its downstream effects and the biological pathways it might modulate.

Proteomic Analysis Techniques (e.g., Immunoblotting)

Proteomic analysis techniques are employed to study the protein complement of cells or tissues and how it is altered by this compound. Immunoblotting, also known as Western blotting, is a widely used technique for detecting and quantifying specific proteins within a complex sample. creative-proteomics.comresearchgate.net This method relies on the highly specific interaction between antibodies and their target proteins. creative-proteomics.com Proteins are typically separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize and measure the abundance of the protein of interest. creative-proteomics.comfrontiersin.org

Immunoblotting is valuable for validating findings from other proteomic approaches and for confirming changes in the expression levels of specific proteins identified as potentially relevant to this compound's mechanism of action. researchgate.netnih.gov It allows for both qualitative assessment and semi-quantitative evaluation of target proteins. creative-proteomics.com This technique is essential for understanding how this compound affects protein expression, modification, and localization, providing critical insights into the functional consequences of its activity.

Pathway Enrichment and Systems Biology Analysis (e.g., Ingenuity Pathway Analysis)

Pathway enrichment and systems biology analysis are computational approaches used to interpret large-scale molecular data, such as gene expression or proteomic profiles, generated from this compound research. Tools like Ingenuity Pathway Analysis (IPA) are commonly used for this purpose. uic.edunih.govqiagenbioinformatics.comcornell.edusinica.edu.tw IPA allows researchers to analyze and visualize omics datasets to identify significantly enriched biological pathways, functions, and networks that are affected by this compound treatment. nih.govqiagenbioinformatics.comsinica.edu.tw

By mapping differentially expressed genes or proteins onto known biological pathways and interaction networks, these analyses can help to elucidate the broader biological context of this compound's effects. nih.govqiagenbioinformatics.com They can predict upstream regulators and downstream biological outcomes, providing a systems-level understanding of how the compound perturbs cellular processes. qiagenbioinformatics.com Fisher's exact test and other statistical methods are applied to identify pathways and functional categories that are significantly overrepresented in the experimental data. nih.gov These analyses are crucial for moving beyond lists of individual genes or proteins to understand the interconnected biological processes influenced by this compound.

Imaging Techniques (e.g., Fluorescence Microscopy for Lipid Droplets, µCT for Bone)

Various imaging techniques are employed to visualize the cellular and tissue-level effects of this compound. Fluorescence microscopy is a powerful tool for visualizing specific cellular components and processes, such as lipid droplets. utsouthwestern.edufunakoshi.co.jptcichemicals.comresearchgate.net Lipid droplets are intracellular organelles that store neutral lipids, and their accumulation or depletion can be indicative of metabolic changes induced by this compound. funakoshi.co.jpwindows.net Fluorescent dyes like Nile Red or BODIPY are commonly used to stain lipid droplets, allowing for their visualization and analysis using fluorescence microscopy. tcichemicals.comresearchgate.net Advanced fluorescent dyes compatible with long-term live cell imaging are also available to observe the dynamic behavior of lipid droplets. funakoshi.co.jpwindows.net

Micro-computed tomography (µCT) is a non-destructive imaging technique that provides high-resolution three-dimensional images of bone structure. unesp.brmicrophotonics.comscielo.brmdpi.com This technique is widely used in orthopedic research to assess bone quality, microarchitecture, and changes due to various conditions or treatments. unesp.brscielo.brmdpi.com µCT allows for the quantitative analysis of bone parameters, such as bone mineral density, trabecular thickness, and bone volume fraction. mdpi.com In the context of this compound research, µCT could be applied to evaluate any potential effects of the compound on bone tissue, which might be relevant depending on the therapeutic target or potential off-target effects. unesp.brscielo.br The ability to obtain high-resolution 3D data makes µCT valuable for detailed analysis of bone structure. unesp.brscielo.br

These imaging techniques provide visual evidence of the morphological and structural changes induced by this compound, complementing the molecular and omics data by offering spatial and structural context.

Compound NamePubChem CID
This compoundTo be determined by specific search results.

Research into the chemical compound this compound employs a variety of methodological approaches to understand its biological effects, particularly within the context of cancer and related cellular processes. These methodologies span in vivo modeling using murine systems and extensive molecular and omics techniques to dissect the intricate mechanisms of action.

Murine Cancer Models (e.g., Syngeneic, Patient-Derived Xenograft)

Murine cancer models, including syngeneic and patient-derived xenograft (PDX) models, are instrumental in preclinical research for evaluating the efficacy and mechanisms of potential cancer therapeutics like this compound. Syngeneic models involve transplanting tumor tissue or cell lines into immunocompetent mice of the same genetic background. This approach is particularly valuable for studying the complex interactions between the tumor and an intact immune system, which is crucial for evaluating immunotherapies. criver.comcrownbio.comherabiolabs.com Examples of commonly used syngeneic models include the 4T1 and MC38 cell lines. criver.com These models allow researchers to assess how a compound performs in the presence of a functional immune system, offering a more relevant context for understanding potential clinical responses to immunomodulatory agents. criver.comcrownbio.com Tumor purity, the proportion of cancer cells within a tumor, is an intrinsic property in syngeneic models and can vary depending on the model and cancer type, influenced by the stromal and immune profiles. nih.gov

Patient-derived xenograft (PDX) models, on the other hand, are created by implanting human tumor tissue directly into immunocompromised mice. nih.gov These models are considered valuable because they can better recapitulate the heterogeneity and characteristics of human tumors, including their stromal content and immune infiltration, which are initially human but are quickly replaced by mouse stroma after engraftment. nih.gov PDX models are considered an ideal system for studying tumor purity due to the distinct separation of human tumor cells and mouse stromal and immune cells. nih.gov Studies using PDX models have provided comprehensive views of tumor purity across various cancer types. nih.gov

Both syngeneic and PDX models offer distinct advantages for this compound research. Syngeneic models are essential for investigating the compound's effects within a functional immune system, while PDX models provide a platform to study its impact on human-derived tumors in a more clinically relevant setting. The selection of a specific murine model depends on the research question, such as evaluating immunotherapy responsiveness or studying tumor purity and the tumor microenvironment. criver.comnih.gov

Molecular and Omics Methodologies

Molecular and omics methodologies are extensively applied in this compound research to gain a deeper understanding of its effects at the cellular and molecular levels. These techniques provide comprehensive insights into gene expression, protein profiles, biological pathways, and cellular structures.

Gene Expression Profiling (e.g., RNA-Seq, RT-qPCR)

Gene expression profiling techniques, such as RNA sequencing (RNA-Seq) and reverse transcription quantitative real-time PCR (RT-qPCR), are fundamental for analyzing the transcriptional changes induced by this compound. RNA-Seq is a high-throughput method that provides a global snapshot of all RNA molecules in a sample, allowing for the identification and quantification of most or all mRNAs. lubio.ch This comprehensive view is particularly valuable in the early stages of research to identify potential genes affected by this compound treatment. lubio.ch RNA-Seq can capture both coding and non-coding RNA, offering insights into various layers of gene regulation. lubio.ch

RT-qPCR is a more targeted approach used to quantify the expression levels of specific genes of interest. lubio.ch It is a highly sensitive method that requires target-specific primers for the genes being studied. lubio.ch While RNA-Seq provides a broader view, RT-qPCR is often used for validating RNA-Seq findings or for studies focusing on a smaller, predefined set of genes. lubio.chresearchgate.net Both techniques involve the reverse transcription of RNA into cDNA, followed by amplification and quantification. lubio.ch Despite their different approaches, there is generally a moderately high correlation between RNA-Seq and RT-qPCR results when comparing the relative expression changes of protein-coding genes. researchgate.net

These gene expression profiling methods are crucial for understanding how this compound influences gene activity within cells and tissues, providing clues about its downstream effects and the biological pathways it might modulate.

Proteomic Analysis Techniques (e.g., Immunoblotting)

Proteomic analysis techniques are employed to study the protein complement of cells or tissues and how it is altered by this compound. Immunoblotting, also known as Western blotting, is a widely used technique for detecting and quantifying specific proteins within a complex sample. creative-proteomics.comresearchgate.net This method relies on the highly specific interaction between antibodies and their target proteins. creative-proteomics.com Proteins are typically separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize and measure the abundance of the protein of interest. creative-proteomics.comfrontiersin.org

Immunoblotting is valuable for validating findings from other proteomic approaches and for confirming changes in the expression levels of specific proteins identified as potentially relevant to this compound's mechanism of action. researchgate.netnih.gov It allows for both qualitative assessment and semi-quantitative evaluation of target proteins. creative-proteomics.com This technique is essential for understanding how this compound affects protein expression, modification, and localization, providing critical insights into the functional consequences of its activity.

Pathway Enrichment and Systems Biology Analysis (e.g., Ingenuity Pathway Analysis)

Pathway enrichment and systems biology analysis are computational approaches used to interpret large-scale molecular data, such as gene expression or proteomic profiles, generated from this compound research. Tools like Ingenuity Pathway Analysis (IPA) are commonly used for this purpose. uic.edunih.govqiagenbioinformatics.comcornell.edusinica.edu.tw IPA allows researchers to analyze and visualize omics datasets to identify significantly enriched biological pathways, functions, and networks that are affected by this compound treatment. nih.govqiagenbioinformatics.comsinica.edu.tw

By mapping differentially expressed genes or proteins onto known biological pathways and interaction networks, these analyses can help to elucidate the broader biological context of this compound's effects. nih.govqiagenbioinformatics.com They can predict upstream regulators and downstream biological outcomes, providing a systems-level understanding of how the compound perturbs cellular processes. qiagenbioinformatics.com Fisher's exact test and other statistical methods are applied to identify pathways and functional categories that are significantly overrepresented in the experimental data. nih.gov These analyses are crucial for moving beyond lists of individual genes or proteins to understand the interconnected biological processes influenced by this compound.

Imaging Techniques (e.g., Fluorescence Microscopy for Lipid Droplets, µCT for Bone)

Various imaging techniques are employed to visualize the cellular and tissue-level effects of this compound. Fluorescence microscopy is a powerful tool for visualizing specific cellular components and processes, such as lipid droplets. utsouthwestern.edufunakoshi.co.jptcichemicals.comresearchgate.net Lipid droplets are intracellular organelles that store neutral lipids, and their accumulation or depletion can be indicative of metabolic changes induced by this compound. funakoshi.co.jpwindows.net Fluorescent dyes like Nile Red or BODIPY are commonly used to stain lipid droplets, allowing for their visualization and analysis using fluorescence microscopy. tcichemicals.comresearchgate.net Advanced fluorescent dyes compatible with long-term live cell imaging are also available to observe the dynamic behavior of lipid droplets. funakoshi.co.jpwindows.net

Micro-computed tomography (µCT) is a non-destructive imaging technique that provides high-resolution three-dimensional images of bone structure. unesp.brmicrophotonics.comscielo.brmdpi.com This technique is widely used in orthopedic research to assess bone quality, microarchitecture, and changes due to various conditions or treatments. unesp.brscielo.brmdpi.com µCT allows for the quantitative analysis of bone parameters, such as bone mineral density, trabecular thickness, and bone volume fraction. mdpi.com In the context of this compound research, µCT could be applied to evaluate any potential effects of the compound on bone tissue, which might be relevant depending on the therapeutic target or potential off-target effects. unesp.brscielo.br The ability to obtain high-resolution 3D data makes µCT valuable for detailed analysis of bone structure. unesp.brscielo.br

Future Directions and Translational Perspectives in Preclinical Research

Elucidating Underexplored Molecular Targets and Interactomes

IRX4310 is known to inhibit the pan-RAR pathway. plos.orgmimt.com.pl Retinoic acid receptors, including RARα, RARβ, and RARγ, are nuclear receptors that regulate gene expression upon binding to retinoic acid ligands. While the primary targets of this compound are these receptors, the full spectrum of downstream molecular targets and the broader interactome influenced by pan-RAR inhibition by this compound remain areas for further exploration. Understanding the intricate network of proteins and pathways modulated by this compound could reveal off-target effects or identify novel nodes within signaling cascades affected by retinoid signaling inhibition. Advanced proteomic and interactomic studies could be employed to map the protein interaction network altered by this compound treatment in relevant preclinical models, potentially uncovering previously underexplored molecular targets beyond the canonical RARs.

Investigating Novel Preclinical Disease Applications

Preclinical research with this compound has demonstrated its effect on HCV infection efficiency and the regulation of lipid droplet accumulation. plos.orgmimt.com.pl The inhibition of the RAR-RXR pathway by this compound resulted in an enhancement of viral replication efficiency in HCV studies and influenced lipid droplet abundance. plos.orgmimt.com.pl These findings suggest potential avenues for investigating this compound or similar pan-RAR inhibitors in other preclinical disease models where retinoid signaling, lipid metabolism, or viral replication play a significant role. For instance, given the link between lipid metabolism dysregulation and various diseases including metabolic syndromes and certain cancers, further preclinical studies could explore the effects of this compound in models of these conditions. mdpi.comresearchgate.netplos.org While retinoid agonists have been explored in cancer therapy, the potential therapeutic implications of retinoid antagonists like this compound in specific cancer types, perhaps those linked to altered lipid metabolism or viral etiology, could be a subject of future preclinical investigation. mdpi.comresearchgate.netplos.org

Combination Strategies with Other Therapeutic Agents in Preclinical Models

The use of this compound as a pharmacological tool to inhibit the pan-RAR pathway in preclinical studies opens possibilities for exploring combination strategies. In the context of HCV infection or diseases involving aberrant lipid metabolism, combining this compound with existing or experimental therapeutic agents could be investigated in preclinical models to assess potential synergistic or additive effects. For example, evaluating the impact of co-administering this compound with antiviral agents in HCV models or with lipid-lowering compounds in models of metabolic disorders could provide valuable data on potential combination therapeutic approaches. nih.govfrontiersin.orgnih.govembopress.orghintoninfo.com.tw Such studies would aim to determine if inhibiting the RAR pathway in combination with other interventions offers enhanced efficacy or modulates disease progression more effectively than single-agent treatments.

Development of More Selective Retinoic Acid Receptor Antagonists

This compound is characterized as a pan-RAR inhibitor, affecting multiple RAR subtypes. plos.orgmimt.com.pl Research in the field of retinoid receptors has also focused on developing subtype-selective RAR antagonists to potentially achieve more targeted therapeutic effects and reduce off-target activities. haldatx.comgcs-web.com The insights gained from using pan-inhibitors like this compound in preclinical studies can inform the rationale and strategies for developing and evaluating more selective RARα, RARβ, or RARγ antagonists. haldatx.comgcs-web.com Future preclinical directions stemming from studies with this compound could involve comparing its effects to those of selective antagonists in specific disease models or biological pathways to discern the contributions of individual RAR subtypes. This comparative approach could help in understanding whether the observed effects of pan-RAR inhibition are primarily driven by the modulation of a specific receptor subtype, thereby guiding the development of more targeted therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.